

# Physicochemical properties of N-Boc-Glycine ethyl ester

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## Compound of Interest

Compound Name: *N-Boc-Glycine ethyl ester*

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An In-Depth Technical Guide to the Physicochemical Properties of **N-Boc-Glycine Ethyl Ester**

## Foreword: A Workhorse of Modern Synthesis

In the landscape of peptide chemistry and organic synthesis, **N-Boc-Glycine ethyl ester** (CAS 14719-37-0) stands out not for its complexity, but for its fundamental utility and versatility. As a protected form of the simplest amino acid, glycine, this compound serves as a cornerstone building block for the methodical construction of peptides and other complex molecular architectures.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amino terminus, while the ethyl ester protects the carboxy terminus, rendering it an ideal starting point for peptide elongation.<sup>[1]</sup>

This guide moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of **N-Boc-Glycine ethyl ester**. We will delve into the causality behind experimental choices, grounding our discussion in the principles that govern the analysis of such critical reagents. Every piece of data is a clue to the molecule's behavior, and understanding how to obtain and interpret this data is paramount to ensuring the integrity and success of any synthetic endeavor.

## Core Molecular Identity and Physical Characteristics

The first step in characterizing any chemical reagent is to confirm its fundamental identity and observe its physical state. These baseline properties are critical for handling, storage, and

dosage calculations.

## Structural and Molecular Formula

**N-Boc-Glycine ethyl ester** possesses a simple, yet highly functionalized structure. The molecule combines a glycine backbone with an N-terminal Boc protecting group and a C-terminal ethyl ester.

- Molecular Formula:  $C_9H_{17}NO_4$  [1][2]
- Molecular Weight: 203.24 g/mol [1][2][3]
- IUPAC Name: ethyl 2-[[tert-butoxy]carbonyl]amino}acetate [4]
- CAS Number: 14719-37-0 [1][2]

## Physical State and Appearance

Under standard laboratory conditions (20-25 °C, 1 atm), **N-Boc-Glycine ethyl ester** presents as a colorless to nearly colorless, oily liquid. [1][2][5] Its liquid state at room temperature is a key handling parameter, influencing how it is stored, measured (typically by volume or mass), and introduced into reaction vessels.

Table 1: Summary of Core Physicochemical Properties

Property	Value	Source(s)
Appearance	Colorless to Almost Colorless Oily Liquid	[2][5]
Molecular Formula	$C_9H_{17}NO_4$	[1][2][3]
Molecular Weight	203.24 g/mol	[1][2][3]
Boiling Point	97 °C at 0.7 mmHg	[2]
Density (Predicted)	$1.053 \pm 0.06$ g/cm <sup>3</sup>	[2]
Refractive Index	1.4350 to 1.4390	[2]
Flash Point	~126 °C	[2]

## Thermal and Physical Properties

The behavior of a compound under varying temperatures is a critical indicator of its stability and purity.

### Boiling Point

The boiling point of **N-Boc-Glycine ethyl ester** is reported as 97 °C at a reduced pressure of 0.7 mmHg.[\[2\]](#)

- **Expertise & Experience:** It is crucial to note the pressure at which the boiling point is measured. Compounds with relatively high molecular weights and polar functional groups, like this one, tend to have high boiling points at atmospheric pressure and are often susceptible to decomposition at those elevated temperatures. Vacuum distillation is the standard method for purification, as lowering the pressure significantly reduces the temperature required for boiling, thereby preserving the molecule's integrity.

### Solubility Profile

The dual nature of the molecule—possessing both the nonpolar Boc group and the polar ester and carbamate functionalities—governs its solubility. The ethyl ester moiety specifically enhances its solubility in common organic solvents.[\[1\]](#)

- **Highly Soluble In:** Dichloromethane (DCM), Chloroform (CHCl<sub>3</sub>), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH), Ethanol (EtOH).
- **Sparingly Soluble/Insoluble In:** Water, Hexanes.

## Experimental Protocol: Qualitative Solubility Assessment

This protocol establishes a rapid method for determining a compound's solubility in a range of solvents, which is essential for selecting appropriate solvents for reactions, workups, and chromatography.

- **Preparation:** Arrange a series of labeled test tubes, each containing 1 mL of a different test solvent (e.g., Water, DCM, EtOAc, Hexane, EtOH).

- Solute Addition: To each test tube, add approximately 10 mg of **N-Boc-Glycine ethyl ester**.
- Observation: Agitate each tube vigorously for 30 seconds using a vortex mixer.
- Analysis: Visually inspect each tube for the presence of undissolved solute.
  - Soluble: The solution is clear and homogenous.
  - Partially Soluble: Some solid remains, but a significant portion has dissolved.
  - Insoluble: The solute remains as a distinct phase.
- Documentation: Record the results in a laboratory notebook.
- Trustworthiness: This self-validating system provides a direct, observable result. The use of a control (a solvent in which the compound is known to be soluble, like DCM) can validate the technique and the quality of the reagent.

## Spectroscopic Fingerprint: Elucidating the Structure

Spectroscopy is the cornerstone of molecular characterization. For a compound like **N-Boc-Glycine ethyl ester**, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its structure and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[1]</sup>

- <sup>1</sup>H NMR: The proton NMR spectrum gives a precise map of all hydrogen atoms. Key expected signals include a large singlet for the nine equivalent protons of the tert-butyl group, a triplet and quartet for the ethyl group protons, and a doublet for the methylene protons of the glycine backbone, which couples to the adjacent N-H proton.
- <sup>13</sup>C NMR: The carbon NMR spectrum confirms the carbon skeleton.<sup>[1]</sup> Distinct signals will appear for the carbonyl carbons of the ester and carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the ethyl and glycine moieties.<sup>[1]</sup> The

quaternary carbon of the Boc group is a particularly characteristic signal found around 80 ppm.[1]

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) for **N-Boc-Glycine ethyl ester** in  $\text{CDCl}_3$

Assignment	Group	$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)
1	$(\text{CH}_3)_3\text{C-}$	$\sim 1.45$ (s, 9H)	$\sim 28.3$ (3C)
2	$(\text{CH}_3)_3\text{C-}$	-	$\sim 79.5$ (1C)
3	Boc C=O	-	$\sim 155.8$ (1C)
4	-NH-	$\sim 5.1$ (t, 1H)	-
5	-CH <sub>2</sub> -	$\sim 3.9$ (d, 2H)	$\sim 42.5$ (1C)
6	Ester C=O	-	$\sim 170.5$ (1C)
7	-O-CH <sub>2</sub> -	$\sim 4.2$ (q, 2H)	$\sim 61.5$ (1C)
8	-CH <sub>3</sub>	$\sim 1.25$ (t, 3H)	$\sim 14.2$ (1C)

(Note: These are typical predicted values. Actual experimental values may vary slightly based on solvent, concentration, and instrument.)

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] The spectrum of **N-Boc-Glycine ethyl ester** is dominated by strong absorptions from its two carbonyl groups and the N-H bond.

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )
N-H (Amide)	Stretch	3400 - 3300
C-H (Aliphatic)	Stretch	3000 - 2850
C=O (Carbamate)	Stretch	~1715
C=O (Ester)	Stretch	~1745[6]
C-O	Stretch	1300 - 1000[6]

- **Expertise & Experience:** The presence of two distinct, strong carbonyl peaks is a key validation point. The ester carbonyl typically appears at a slightly higher wavenumber (e.g., 1745 cm<sup>-1</sup>) than the carbamate carbonyl (e.g., 1715 cm<sup>-1</sup>).<sup>[6]</sup> The broadness of the N-H stretch can also give clues about hydrogen bonding in the sample.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.<sup>[1]</sup> It measures the mass-to-charge ratio ( $m/z$ ) with extremely high precision.

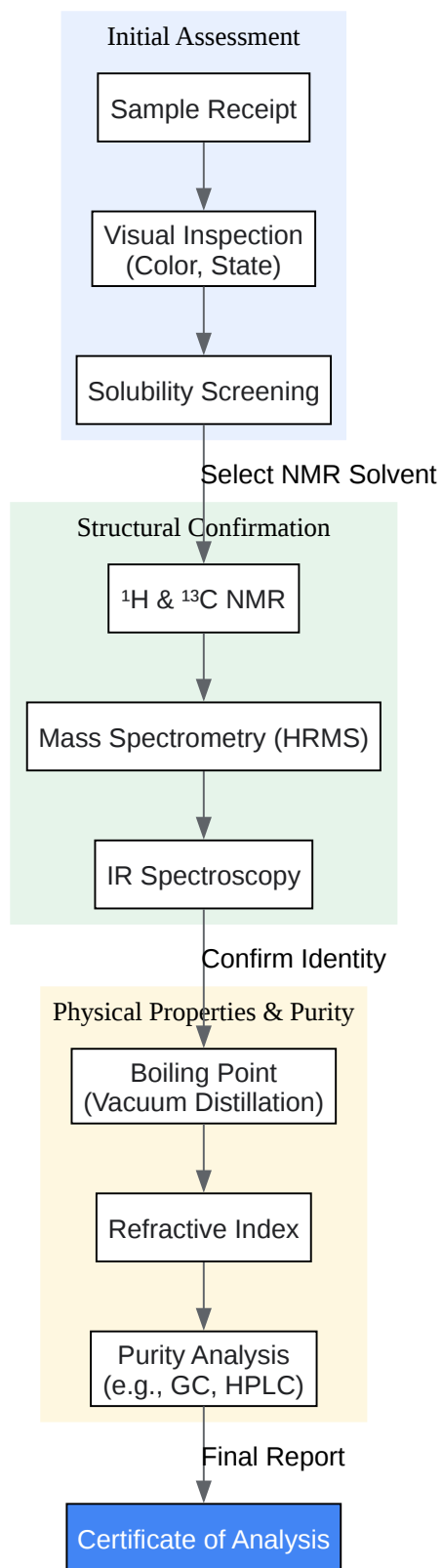
- **Expected Exact Mass  $[M+H]^+$ :** For the molecular formula C<sub>9</sub>H<sub>17</sub>NO<sub>4</sub>, the calculated monoisotopic mass is 203.11575.<sup>[2][3]</sup> HRMS analysis should yield a protonated molecular ion  $[M+H]^+$  at  $m/z$  204.1230, confirming the formula.
- **Fragmentation Pattern:** In tandem MS (MS/MS), a common fragmentation pathway involves the loss of the Boc group (-100 Da) or isobutylene (-56 Da), providing further structural confirmation.

## Experimental Workflow and Data Integration

A robust characterization of a chemical standard like **N-Boc-Glycine ethyl ester** involves a logical flow of experiments where the results of each analysis build upon the last.

## General Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a research chemical.



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Caption: Workflow for Physicochemical Characterization.

## Protocol: Acquiring Spectroscopic Data

- NMR Sample Preparation:
  - Accurately weigh 5-10 mg of **N-Boc-Glycine ethyl ester** into an NMR tube.
  - Add ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
  - Cap the tube and invert several times to ensure the sample is fully dissolved.
  - Place the tube in the NMR spectrometer and acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra according to standard instrument protocols.
  - Rationale:  $\text{CDCl}_3$  is an excellent solvent for this compound and is largely transparent in the proton NMR spectrum, minimizing interference. TMS provides a zero-point reference for accurate chemical shift determination.
- IR Sample Preparation (Neat Liquid):
  - Place one drop of the oily liquid directly onto the diamond window of an ATR-FTIR spectrometer.
  - Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
  - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
  - Rationale: As a liquid, the simplest and cleanest method is to acquire a spectrum of the neat substance using an Attenuated Total Reflectance (ATR) accessory, which avoids complications from solvent peaks.
- HRMS Sample Preparation (Direct Infusion):



- Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- Rationale: Formic acid is added to promote the formation of the protonated molecular ion  $[M+H]^+$ , which is easily detected in positive ion mode electrospray ionization (ESI).
- Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
- Acquire the high-resolution mass spectrum.

## Conclusion

The physicochemical properties of **N-Boc-Glycine ethyl ester** define its identity, quality, and utility in synthesis. Through a systematic application of standard analytical techniques—from basic physical observation to advanced spectroscopy—a complete and reliable profile of this essential building block can be established. The data presented in this guide, supported by robust experimental protocols, provides the foundation for its effective and reliable use in research and development. It is the rigorous confirmation of these properties that underpins the trustworthiness of a reagent and, ultimately, the success of the science it enables.

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